molecular formula C7H11N3O2 B1455351 diethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267130-92-6

diethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1455351
CAS No.: 1267130-92-6
M. Wt: 169.18 g/mol
InChI Key: DJYNHENSHQXWEC-UHFFFAOYSA-N
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Description

Historical Context of Triazole Derivatives in Organic Chemistry

Early Discoveries and Fundamental Advances

The triazole class of heterocycles was first systematically studied in the late 19th century, with Wilhelm Bladin coining the term "triazole" in 1885 to describe a five-membered ring containing three nitrogen atoms. Early synthetic routes relied on cyclocondensation reactions, but the field expanded significantly after the development of the Huisgen azide-alkyne cycloaddition in the 1960s. This reaction enabled the regioselective synthesis of 1,4- and 1,5-disubstituted triazoles, laying the groundwork for modern click chemistry applications.

Key Milestones in Triazole Chemistry:
Year Development Significance
1885 Bladin’s identification of triazoles Established structural classification
1963 Huisgen cycloaddition reported Enabled regioselective triazole synthesis
2002 Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Revolutionized bioconjugation and drug design
2010s Ruthenium-catalyzed methods (RuAAC) Expanded access to 1,5-disubstituted derivatives

The discovery of antifungal triazoles like fluconazole in the 1980s highlighted their biological relevance, driving research into functionalized derivatives such as diethyl-1H-1,2,3-triazole-4-carboxylic acid.

Properties

IUPAC Name

1,5-diethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-5-6(7(11)12)8-9-10(5)4-2/h3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYNHENSHQXWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Diethyl-1H-1,2,3-triazole-4-carboxylic acid (DETA) is a compound that has garnered attention due to its diverse biological activities. This article delves into its structure, synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique triazole ring structure, which contains three nitrogen atoms contributing to its chemical reactivity and biological properties. It has the molecular formula C7H10N4O2\text{C}_7\text{H}_{10}\text{N}_4\text{O}_2 and a CAS number of 1267130-92-6. The compound typically appears as a white to off-white powder and exhibits moderate solubility in both water and organic solvents.

Synthesis

The synthesis of DETA generally involves reactions that incorporate the triazole ring with various substituents, enhancing its biological activity. These synthetic pathways can lead to derivatives with improved properties and efficacy in biological applications .

Antimicrobial Properties

DETA has been extensively studied for its antimicrobial potential. Research indicates that it demonstrates effectiveness against various bacterial strains. Its mechanism of action is not fully understood; however, it is believed to interact with microbial targets leading to growth inhibition .

Antitumor Activity

The compound has also been evaluated for its anticancer properties. A study highlighted the structure–activity relationship (SAR) of triazole derivatives, indicating that modifications to the triazole scaffold can enhance cytotoxic effects against cancer cell lines such as HepG2, HCT-116, and MCF-7. DETA's triazole moiety is essential for its anticancer activity, suggesting that similar compounds could be developed for therapeutic use .

Buffering Capacity

In cell culture applications, DETA serves as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5. This property is crucial for optimal cell growth and function in various biochemical assays.

Table 1: Summary of Biological Activities of DETA

Activity Observation Reference
AntimicrobialEffective against multiple bacterial strains
AntitumorCytotoxic effects on HepG2, HCT-116, MCF-7 cell lines
Buffering AgentMaintains pH levels critical for cell culture
Enzyme InteractionInhibition of specific enzymes leading to decreased microbial activity

Scientific Research Applications

Biochemical Applications

Buffering Agent in Cell Culture:
Diethyl-1H-1,2,3-triazole-4-carboxylic acid is primarily utilized as a non-ionic organic buffering agent in cell culture media. It maintains pH levels between 6 and 8.5, which is essential for optimal cell growth and function. This buffering capacity is crucial in experiments involving sensitive biological systems where pH fluctuations can adversely affect cellular processes .

Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its mechanism involves interaction with microbial targets, leading to inhibition of growth or activity. This property positions this compound as a potential candidate for developing new antimicrobial agents .

Pharmacological Applications

PXR Inhibition:
Recent studies have investigated the role of triazole derivatives, including this compound, as inhibitors of the Pregnane X receptor (PXR), which is a key regulator of drug metabolism. Compounds that can selectively inhibit PXR may help mitigate adverse drug responses caused by PXR activation. The exploration of diethyl derivatives has led to the identification of selective PXR antagonists with low toxicity profiles .

Synthetic Chemistry

Reactivity and Derivative Development:
this compound serves as a precursor for synthesizing various derivatives with enhanced properties. The presence of the diethyl group enhances the compound's solubility and biological activity compared to other triazole derivatives. This characteristic makes it a valuable building block in synthetic organic chemistry .

Comparison Table of Triazole Derivatives

Compound NameStructure FeaturesUnique Properties
This compoundContains a diethyl group and carboxylic acidEffective buffer in biological systems
Ethyl 1H-1,2,3-triazole-4-carboxylateLacks diethyl substituentsLess soluble compared to diethyl derivative
1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acidContains amino furazan moietyExhibits different antimicrobial properties

Case Studies

Study on Antimicrobial Activity:
In a study examining the antimicrobial efficacy of this compound against specific bacterial strains, results showed significant inhibition at varying concentrations. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity that could lead to its development as an antimicrobial agent.

Buffering Capacity in Cell Cultures:
Another investigation focused on the buffering capacity of this compound in maintaining pH stability during cell culture experiments. The results indicated that this compound effectively stabilized pH levels over extended periods compared to traditional buffers like MOPS (3-(N-morpholino)propanesulfonic acid), suggesting its potential for use in sensitive biological assays .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Alkyl substituents (e.g., ethyl, cyclohexyl) enhance lipophilicity, influencing membrane permeability in bioactive compounds. Aromatic substituents (e.g., 2,4-dimethylphenyl) improve target binding via π-π interactions .
  • Carboxylic Acid Functionality : The 4-carboxylic acid group enables hydrogen bonding and salt bridge formation, critical for enzyme inhibition (e.g., carbonic anhydrase-II) .

Stability and Tautomerism

This compound likely exhibits ring-chain tautomerism, a phenomenon observed in related compounds. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists predominantly in the open-chain form (80%) over the cyclic hemiacetal tautomer (20%) in solution . Decarboxylation at elevated temperatures (~175°C) is common in this class, limiting thermal stability .

Preparation Methods

Industrially Viable Preparation Method (Based on Patent US20180029999A1)

A patented method addresses the need for a simple, high-yield, and industrially suitable synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives, including diethyl esters.

Synthetic Route Summary

  • Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (Compound II)
  • Key Reagents: Grignard reagent (isopropylmagnesium chloride or its lithium chloride composite), carbon dioxide, low molecular weight alcohol (e.g., ethanol for diethyl ester)
  • Solvents: Tetrahydrofuran (THF), methyl tetrahydrofuran (METHF), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc)
  • Conditions: Low temperature (-78°C to 0°C) for Grignard addition; mild acidification and extraction steps; crystallization for purification

Stepwise Process

Step Description Conditions Purpose
1 Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF/METHF Mass-to-volume ratio 1:2-50; temperature -78°C to 0°C Prepares substrate for Grignard reaction
2 Add Grignard reagent (isopropylmagnesium chloride) Molar ratio compound II:Grignard = 1:0.8-1.5; stir 0.5-2 h Forms 1-substituted-4-bromo-1H-1,2,3-triazole intermediate
3 Quench with hydrochloric acid Molar ratio compound II:HCl = 1:1-20 Protonates intermediate, facilitates extraction
4 Extract with organic solvent; dry and concentrate Use anhydrous MgSO4 or Na2SO4; 40-50°C under reduced pressure Purifies intermediate
5 React intermediate with low molecular weight alcohol (ethanol for diethyl ester) and methyl iodide in presence of alkali Temperature 0-80°C; 5-48 h; solvent mixture THF/METHF and DMF/DMAc Methylation and esterification
6 Layer aqueous and organic phases; dry and concentrate Room temperature; adjust pH 1-5 with HCl Isolates diethyl ester product
7 Crystallize and dry product Cooling to -5 to 5°C; vacuum drying at 40°C Obtains pure diethyl-1H-1,2,3-triazole-4-carboxylic acid

Advantages

  • High yield and purity
  • Mild reaction conditions suitable for scale-up
  • Avoids expensive or highly toxic starting materials like propiolic acid ethyl ester or sodium azide
  • Environmentally friendlier solvents and reagents

Alternative Synthetic Approaches

Click Chemistry Route (Literature Example for Related Triazole Compounds)

  • Method: Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to form 1,2,3-triazole ring
  • Reagents: Sodium azide, terminal alkynes, copper(II) sulfate pentahydrate, sodium ascorbate as reducing agent
  • Application: Synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives (similar triazole carboxylic acids)
  • Limitations: Use of sodium azide poses safety risks; less suitable for industrial scale without strict controls

Reaction Parameters and Optimization

Parameter Range Notes
Molar ratio (Compound II : Grignard reagent) 1 : 0.8 - 1.5 Controls conversion efficiency
Temperature (Grignard addition) -78°C to 0°C Low temperature avoids side reactions
Reaction time (alkylation/esterification) 5 - 48 hours Longer times improve yield but require monitoring
pH adjustment for extraction 1 - 5 Critical for product recovery and purity
Solvent ratios (THF/METHF : DMF/DMAc) 1-99% : 99-1% Tailored for solubility and reaction kinetics

Research Findings and Analytical Data

  • The method yields diethyl esters of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid with high purity confirmed by crystallization.
  • The intermediates such as 1-substituted-4-bromo-1H-1,2,3-triazole are isolable and characterized via NMR and mass spectrometry.
  • The process avoids hazardous reagents and is amenable to scale-up, making it attractive for pharmaceutical and agrochemical industries.

Summary Table of Preparation Methods

Preparation Method Key Reagents Advantages Disadvantages Industrial Suitability
Grignard-based carboxylation and esterification (Patent US20180029999A1) 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, ethanol, CO2 High yield, mild conditions, scalable Requires low temperature control High
Click chemistry (Copper-catalyzed azide-alkyne cycloaddition) Sodium azide, terminal alkyne, CuSO4, sodium ascorbate Regioselective, efficient ring formation Toxic azide, safety concerns Moderate to low

Q & A

Q. What are the standard synthetic routes for preparing diethyl-1H-1,2,3-triazole-4-carboxylic acid derivatives?

Methodological Answer: A common approach involves cycloaddition reactions between azides and alkynes (click chemistry) or diazo intermediates. For example:

  • Diazotization of aniline derivatives followed by reaction with ethyl acetoacetate to form triazole intermediates .
  • Esterification of the carboxylic acid group using SOCl₂ or other chlorinating agents to yield diethyl esters .
  • Purification via recrystallization from ethanol or methanol to isolate crystalline products .

Key Reaction Steps:

StepReagents/ConditionsPurpose
DiazotizationNaNO₂, HCl, 0–5°CGenerate diazo intermediates
CycloadditionEthyl acetoacetate, RTForm triazole core
EsterificationSOCl₂, ethanolIntroduce diethyl ester groups

Q. How can NMR spectroscopy confirm the structure of this compound derivatives?

Methodological Answer: 1H and 13C NMR are critical for verifying substituents and regiochemistry:

  • Triazole protons resonate at δ 7.5–8.5 ppm (aromatic region).
  • Ethyl ester groups show characteristic triplets for CH₂ (δ 1.2–1.4 ppm) and quartets for OCH₂ (δ 4.2–4.4 ppm) .
  • Methyl groups on the triazole ring appear as singlets near δ 2.3–2.5 ppm .

Example NMR Data (Analogous Compound):

Proton Environmentδ (ppm)Multiplicity
Triazole-H8.02–7.99Multiplet
Aromatic protons7.77–7.59Multiplet
Methyl (triazole)2.32Singlet

Q. What safety precautions are essential when handling this compound derivatives?

Methodological Answer:

  • Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., SOCl₂) .
  • Waste disposal : Segregate acidic/halogenated waste and consult institutional guidelines for hazardous material handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

  • Use SHELXL for refinement: Adjust weighting schemes, test for twinning, and validate hydrogen-bonding networks .
  • Compare packing interactions : Analyze O—H⋯O/N hydrogen bonds (2.6–3.0 Å) and π-π stacking (4.2–5.1 Å centroid distances) to identify polymorphic variations .

Example Crystal Data:

ParameterValue (Monoclinic P21/c)
a, b, c (Å)6.74, 15.84, 19.64
β (°)99.82
Z4
R-factor0.052

Q. How are reaction conditions optimized to improve yields of this compound derivatives?

Methodological Answer:

  • Catalyst screening : Test BF₃, PTSA, or nano-catalysts to accelerate cycloaddition .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. ethanol/water .
  • Temperature control : Maintain 0–5°C during diazotization to minimize side reactions .

Q. What methodologies evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Cell line assays : Test antiproliferative effects on NCI-H522 (lung cancer) and LOX IMVI (melanoma) using MTT assays. Report growth inhibition (GP) values .
  • Enzyme inhibition : Use fluorescence polarization to measure IC₅₀ against Wnt/β-catenin signaling targets .

Biological Activity Example:

CompoundCell LineGP (%)
5-Methyl-1-(thiazol-2-yl) derivativeNCI-H52262.47

Q. How do hydrogen-bonding networks influence the crystal packing of this compound derivatives?

Methodological Answer:

  • Hydrogen bonds : O—H⋯O (2.7 Å) and O—H⋯N (2.9 Å) interactions stabilize layered structures .
  • π-π interactions : Triazole and phenyl ring centroids spaced 4.2–5.1 Å enable stacking .

Q. What computational approaches model interactions between triazole derivatives and biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., β-catenin) .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
diethyl-1H-1,2,3-triazole-4-carboxylic acid

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